molecular formula C14H16N2O2 B12901236 Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- CAS No. 57068-31-2

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-

Cat. No.: B12901236
CAS No.: 57068-31-2
M. Wt: 244.29 g/mol
InChI Key: HVJSWOOOQOKJDY-UHFFFAOYSA-N
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Description

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 4-position and a phenethylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide typically involves the formation of the oxazole ring followed by the introduction of the phenethylacetamide group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents or catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives .

Scientific Research Applications

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenethylacetamide moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 4-methyl-2-phenyl-oxazole and 2-phenethyl-4-methyl-oxazole share structural similarities with N-(4-Methyloxazol-2-yl)-N-phenethylacetamide.

    Phenethylacetamide Derivatives: Compounds such as N-phenethylacetamide and N-(2-phenylethyl)-acetamide are structurally related.

Uniqueness

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide is unique due to the specific combination of the oxazole ring and phenethylacetamide moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

57068-31-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3

InChI Key

HVJSWOOOQOKJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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